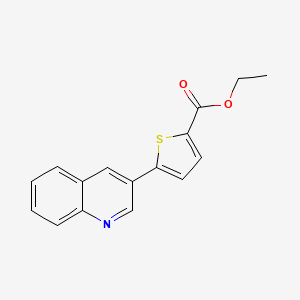

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

CAS No.: 1187164-10-8

Cat. No.: VC2656582

Molecular Formula: C16H13NO2S

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187164-10-8 |

|---|---|

| Molecular Formula | C16H13NO2S |

| Molecular Weight | 283.3 g/mol |

| IUPAC Name | ethyl 5-quinolin-3-ylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 |

| Standard InChI Key | FDFJDHHJAFJRIX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2 |

| Canonical SMILES | CCOC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2 |

Introduction

Chemical Structure and Properties

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate consists of a quinoline ring system connected at the 3-position to a thiophene ring, which bears an ethyl carboxylate group at the 2-position. The compound can be classified as a quinoline-thiophene hybrid, featuring an ester functionality that potentially contributes to its biological activity profile.

Based on structurally similar compounds, we can extrapolate some of its likely physicochemical properties:

Structural Relationship to Biologically Active Compounds

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate shares structural features with several biologically active compounds described in the literature:

Antimalarial Activity Relationship

Quinoline derivatives, particularly those with heterocyclic substituents, have demonstrated significant antimalarial activities. The 3-substituted quinolines have shown IC₅₀ values ranging from 0.014–5.87 μg/mL against Plasmodium falciparum . The structural resemblance suggests that Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate might exhibit similar antimalarial properties.

Comparison with Similar Bioactive Hybrid Compounds

Methyl 5-ethyl-2-{[6-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl]amino}thiophene-3-carboxylate represents another quinoline-thiophene hybrid with potential biological activity . The structural similarity, particularly the quinoline-thiophene-carboxylate arrangement, suggests that Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate may possess comparable bioactivity profiles.

Structure-Activity Relationship Analysis

Understanding the structure-activity relationship (SAR) of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate requires examination of how its structural components potentially contribute to biological activity:

Quinoline Moiety

The quinoline scaffold is a privileged structure in medicinal chemistry, particularly known for antimalarial, antibacterial, and antitumor activities. The 3-position substitution pattern is particularly interesting, as it differs from the more common 2- and 4-substituted quinolines found in many antimalarial agents .

Thiophene Linker

Thiophene rings serve as important pharmacophores in many bioactive compounds. The 5-substituted thiophene-2-carboxylate moiety present in Ethyl 5-(4-chlorophenyl)-2-thiophenecarboxylate suggests that this structural component may contribute significantly to the compound's biological profile .

Carboxylate Functionality

The ethyl carboxylate group likely influences both the physicochemical properties and the biological activity of the compound. Ester functionalities can serve as hydrogen bond acceptors and may be subject to enzymatic hydrolysis in vivo, potentially releasing active metabolites .

Analytical Characterization Methods

Standard analytical techniques applicable to Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate characterization would likely include:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for structural confirmation. Based on similar compounds, the 1H-NMR would likely show characteristic signals for the ethyl group (triplet and quartet), aromatic protons of the quinoline and thiophene rings, and the 13C-NMR would display signals for the carbonyl carbon at approximately δ 160-165 ppm .

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and fragmentation pattern. The expected molecular ion peak would be around m/z 283, with characteristic fragmentation patterns that might include loss of the ethyl group and cleavage at the quinoline-thiophene junction.

X-ray Crystallography

Single crystal X-ray diffraction would provide definitive structural information, including bond lengths, angles, and three-dimensional conformation, similar to the crystallographic data reported for related compounds like ethyl 5-formyl-3,4-dimethylpyrrole-2-carboxylate .

Future Research Directions

Several promising research avenues for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate include:

Optimized Synthesis Development

Development of efficient and scalable synthetic routes specifically for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate would facilitate further research. Approaches utilizing green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, might prove advantageous.

Comprehensive Biological Screening

Systematic evaluation against plasmodial strains, cancer cell lines, and other potential therapeutic targets would provide valuable insights into the compound's biological activity profile. Structure-activity relationship studies through the synthesis of analogs could further optimize activity.

Mechanism of Action Studies

Understanding the molecular mechanisms underlying any observed biological activities would be crucial for rational drug design efforts. Target identification and validation studies would provide valuable insights for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume